![molecular formula C18H15ClN2O2 B6240612 2-chloro-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione CAS No. 42262-96-4](/img/structure/B6240612.png)
2-chloro-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
2-Chloro-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione, or 2C3DPD, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for use in the synthesis of other compounds, as well as for its potential biochemical and physiological effects.
Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of “2-chloro-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione”, focusing on several unique applications:
Antibacterial Activity
1,4-Naphthoquinone derivatives have been shown to exhibit strong antibacterial properties. They have been evaluated against various bacterial strains and have shown potential as antibacterial agents .
Antifungal Activity
These compounds also demonstrate antifungal activity. The synthesis of 1,4-naphthoquinone derivatives is of interest due to their strong antifungal properties, which could lead to new treatments for fungal infections .
Anticancer Activity
The anticancer potential of 1,4-naphthoquinone derivatives is significant. They have been studied for their ability to inhibit the growth of cancer cells and are considered promising candidates for anticancer drugs .
Anti-inflammatory Activity
Some 1,4-naphthoquinone derivatives are known to possess anti-inflammatory activities. This makes them useful in the development of anti-inflammatory medications .
Neuroprotective Activity
Compounds within this class have shown neuroprotective activity. They inhibit the activity of β-secretase, which is involved in the formation of β-amyloid, and reduce the aggregation of β-amyloid peptide, suggesting a potential role in treating neurodegenerative diseases .
Cytotoxic Effects
Naphthoquinones have cytotoxic effects that are being explored for therapeutic applications. Their broad range of biological activities includes potential use in cytotoxic therapies .
Mechanism of Action
- Thiazole derivatives, like the one you’ve described, are known to interact with various biological macromolecules, including enzymes, receptors, and nucleic acids .
Target of Action:
Biochemical Pathways:
properties
IUPAC Name |
2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)12-9-7-11(8-10-12)20-16-15(19)17(22)13-5-3-4-6-14(13)18(16)23/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGAQTKDYXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293767 |
Source
|
Record name | 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
CAS RN |
42262-96-4 |
Source
|
Record name | NSC92081 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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